1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene
Overview
Description
1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene typically involves the deuteration of prop-1-ene. This process can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and ensure efficient exchange. The production process must be carefully controlled to achieve high purity and yield of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield deuterated aldehydes or ketones, while reduction can produce deuterated alcohols.
Scientific Research Applications
1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium atoms.
Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various industrial applications, such as in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being heavier than hydrogen, can influence reaction rates and pathways. This isotopic effect is leveraged in scientific research to gain insights into reaction mechanisms and to develop compounds with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene include other deuterated alkenes and alcohols, such as:
- 1,1,2,3,3-Pentadeuterio-3-deuteriooxypropane
- 1,1,2,3,3-Pentadeuterio-3-deuteriooxybut-1-ene
Uniqueness
What sets this compound apart is its specific structure and the placement of deuterium atoms, which can result in unique isotopic effects and reactivity. This makes it particularly valuable in studies where precise control over isotopic composition is required.
Properties
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-deuteriooxyprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i1D2,2D,3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXROGKLTLUQVRX-XWOGQBJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])O[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612741 | |
Record name | (~2~H_5_)Prop-2-en-1-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-56-8 | |
Record name | (~2~H_5_)Prop-2-en-1-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173018-56-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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